molecular formula C5H10O4 B14658539 Methyl (2S,3R)-2,3-dihydroxybutanoate CAS No. 38410-83-2

Methyl (2S,3R)-2,3-dihydroxybutanoate

Cat. No.: B14658539
CAS No.: 38410-83-2
M. Wt: 134.13 g/mol
InChI Key: WSWXGWWRXBEESI-DMTCNVIQSA-N
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Description

Methyl (2S,3R)-2,3-dihydroxybutanoate is an organic compound with the molecular formula C5H10O4 It is a chiral molecule, meaning it has non-superimposable mirror images, and its stereochemistry is specified by the (2S,3R) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2S,3R)-2,3-dihydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (2S,3R)-2,3-dihydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors, for example, have been shown to enhance the efficiency and sustainability of esterification processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2,3-dihydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like halides (e.g., NaBr) can be used in the presence of a base.

Major Products

    Oxidation: Formation of methyl (2S,3R)-2,3-dioxobutanoate.

    Reduction: Formation of methyl (2S,3R)-2,3-dihydroxybutanol.

    Substitution: Formation of methyl (2S,3R)-2,3-dihalobutanoate.

Scientific Research Applications

Methyl (2S,3R)-2,3-dihydroxybutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl (2S,3R)-2,3-dihydroxybutanoate exerts its effects involves interactions with specific molecular targets. For example, it may act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the interconversion between alcohols and aldehydes or ketones . The pathways involved often include redox reactions and the transfer of hydride ions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3S)-2,3-dihydroxybutanoate
  • Methyl (2R,3R)-2,3-dihydroxybutanoate
  • Methyl (2R,3S)-2,3-dihydroxybutanoate

Uniqueness

Methyl (2S,3R)-2,3-dihydroxybutanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The (2S,3R) configuration may result in different enzymatic activity and binding affinity compared to its stereoisomers .

Properties

CAS No.

38410-83-2

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

methyl (2S,3R)-2,3-dihydroxybutanoate

InChI

InChI=1S/C5H10O4/c1-3(6)4(7)5(8)9-2/h3-4,6-7H,1-2H3/t3-,4+/m1/s1

InChI Key

WSWXGWWRXBEESI-DMTCNVIQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)O)O

Canonical SMILES

CC(C(C(=O)OC)O)O

Origin of Product

United States

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